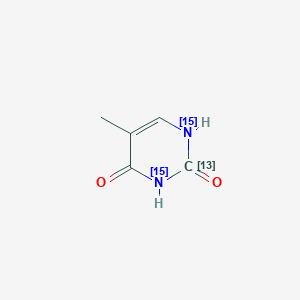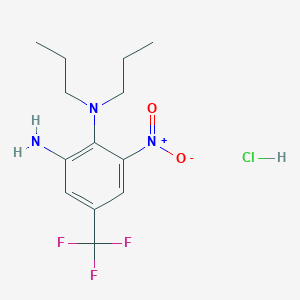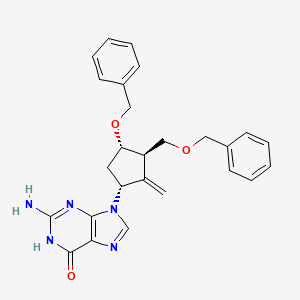![molecular formula C25H30N2O3 B13441291 N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is a chemical compound with a molecular formula of C25H30N2O3 and a molecular weight of 406.52 g/mol . This compound is known for its role as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists, which are used in the treatment of hypertension and heart failure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized by treating phenylmagnesium bromide with copper (II) salts or through the Gomberg–Bachmann reaction, where aniline is treated with NaNO2 and dilute HCl at 5°C to yield benzene diazonium chloride, which is then reacted with benzene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide anion.
Coupling with Valine: The biphenyl-cyano intermediate is then coupled with valine through an amide bond formation.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyanide anion (CN-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways related to hypertension.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester involves its role as an angiotensin II type 1 receptor antagonist. It binds to the angiotensin II receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure . The molecular targets include the angiotensin II type 1 receptor and associated signaling pathways .
類似化合物との比較
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar biphenyl structure.
Losartan: Shares the biphenyl moiety and is used for similar therapeutic purposes.
Irbesartan: Contains a biphenyl-tetrazole structure and is used in the treatment of hypertension.
Uniqueness
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is unique due to its specific esterification and the presence of the cyano group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other angiotensin II receptor antagonists .
特性
分子式 |
C25H30N2O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m1/s1 |
InChIキー |
SUQNCOFVJNHEKQ-XMMPIXPASA-N |
異性体SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@H](C(C)C)C(=O)OC |
正規SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
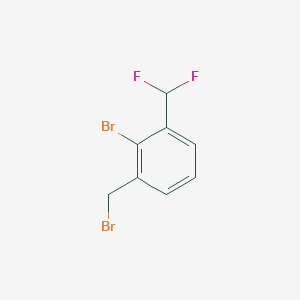
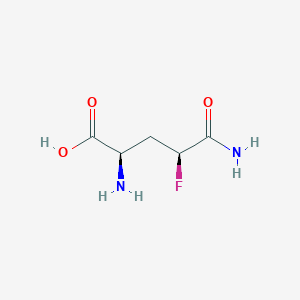


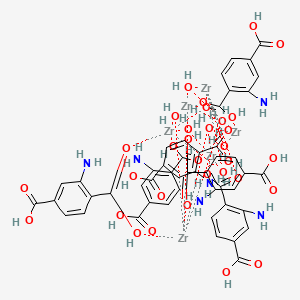
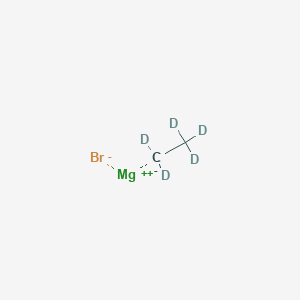
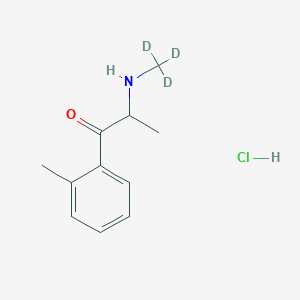
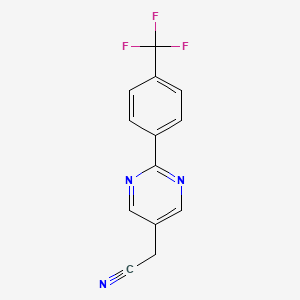
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

